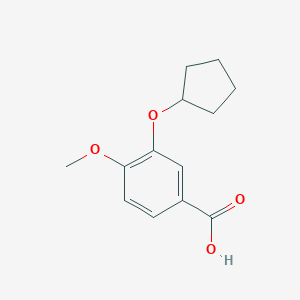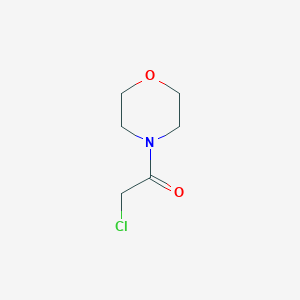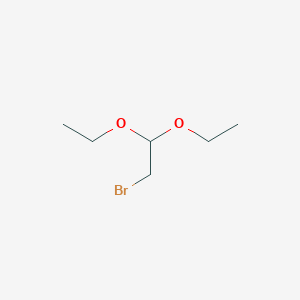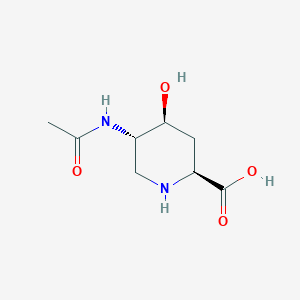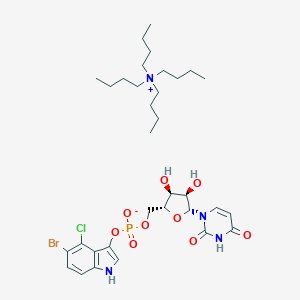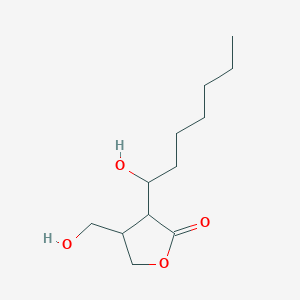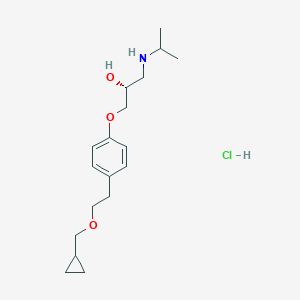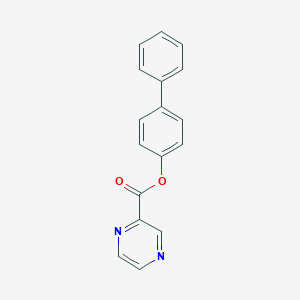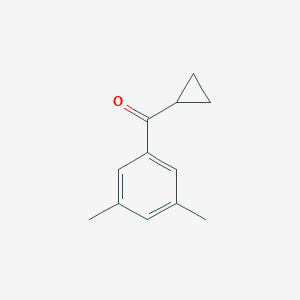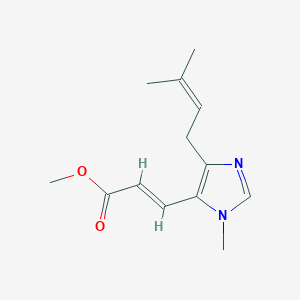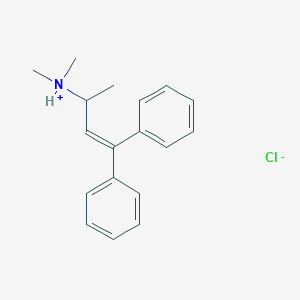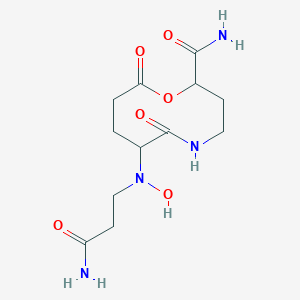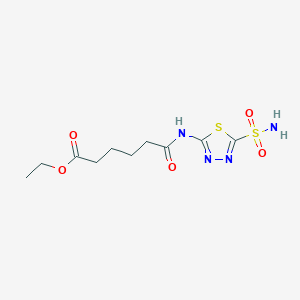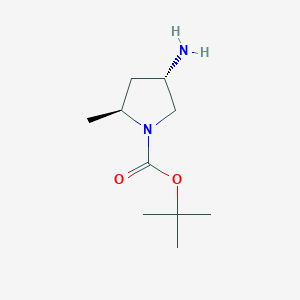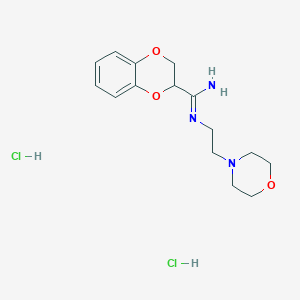
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as AG-013736 or axitinib. Axitinib is a tyrosine kinase inhibitor that has been shown to have anti-tumor activity.
Mécanisme D'action
The mechanism of action of axitinib involves the inhibition of receptor tyrosine kinases. Axitinib binds to the ATP-binding site of these receptors, preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in tumor angiogenesis and proliferation.
Effets Biochimiques Et Physiologiques
Axitinib has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in tumor angiogenesis. Axitinib also inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In addition, axitinib has been shown to reduce tumor microvessel density and increase tumor necrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of axitinib is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in tumor angiogenesis and proliferation. However, axitinib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, axitinib has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of axitinib. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to axitinib therapy. In addition, there is interest in combining axitinib with other anti-tumor agents to improve its effectiveness. Finally, there is interest in studying the role of axitinib in other disease states, such as diabetic retinopathy.
Méthodes De Synthèse
The synthesis of axitinib involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This is followed by the synthesis of the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethylamine to produce the desired product, axitinib. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
Axitinib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. These receptors are involved in tumor angiogenesis and proliferation. Axitinib has been shown to inhibit the growth of several tumor cell lines in vitro and in vivo.
Propriétés
Numéro CAS |
130482-64-3 |
|---|---|
Nom du produit |
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride |
Formule moléculaire |
C15H23Cl2N3O3 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
N'-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O3.2ClH/c16-15(17-5-6-18-7-9-19-10-8-18)14-11-20-12-3-1-2-4-13(12)21-14;;/h1-4,14H,5-11H2,(H2,16,17);2*1H |
Clé InChI |
HOTKGTLXLVPZCO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
SMILES canonique |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
Synonymes |
1,4-Benzodioxin-2-carboximidamide, 2,3-dihydro-N-(2-(4-morpholinyl)eth yl)-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



